molecular formula C12H13ClN2O2 B1458062 tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1609259-26-8

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B1458062
CAS RN: 1609259-26-8
M. Wt: 252.69 g/mol
InChI Key: ODWJSMCAEKFKIS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H13ClN2O2 . It is a solid substance and is used in various chemical reactions due to its unique structure.


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a solid substance . It has a molecular weight of 252.7 . The compound should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable building block in pharmaceutical research, particularly in the synthesis of complex molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, derivatives of this compound have been explored for their biological activity in treating disorders related to elevated blood glucose levels, such as diabetes and cardiovascular diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl 4-chloropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJSMCAEKFKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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